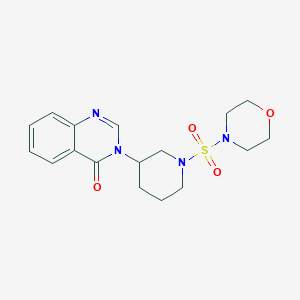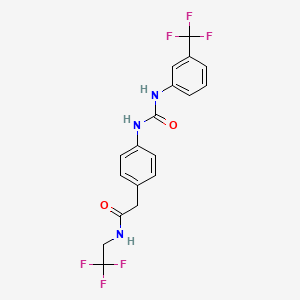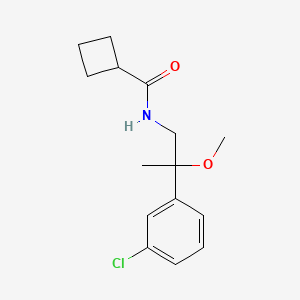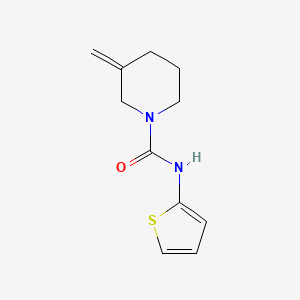
3-(Benzyloxy)-2-(chloromethyl)pyridine
Übersicht
Beschreibung
"3-(Benzyloxy)-2-(chloromethyl)pyridine" is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of pyridine derivatives. These compounds have been explored for various applications, including their role as intermediates in organic synthesis and their potential in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of pyridine derivatives involves multiple steps, including esterification, etherification, and reactions with chloromethyl pyridine. Wang Xiu-jian's study illustrates the synthesis of pyridinylmethyl derivatives by reacting dihydroxybenzoic acid with α-chloromethyl pyridine, showcasing the importance of reaction conditions on the synthesis outcomes (Wang Xiu-jian, 2009).
Molecular Structure Analysis
The molecular structure of related compounds like "2-amino-3-benzyloxy pyridinium perchlorate" has been characterized through single-crystal X-ray diffraction. This analysis reveals insights into the crystalline structure, showcasing the importance of hydrogen bonds and van der Waals interactions in the cohesion of the 2D network (Soukrata Sami, Belhouchet Mohamed, Mhiri Tahar, 2015).
Chemical Reactions and Properties
Chemical reactions of pyridine derivatives can lead to the formation of novel compounds with significant properties. For instance, reactions involving dihalocarbenes with 2-(benzylideneamino)pyridines can result in cyclization, yielding 2-aryl-3-haloimidazo[1,2-a]pyridines with potential for further chemical transformations (Khlebnikov A., Kostik E., Kostikov R., 1991).
Physical Properties Analysis
The physical properties of pyridine derivatives are influenced by their molecular structure. Studies such as those by Gilbile Rohidas et al., which focus on the synthesis and evaluation of "2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine", shed light on the green metrics and the physical characteristics of these compounds, contributing to the understanding of their stability and reactivity (Gilbile Rohidas, Bhavani R., Vyas Ritu, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyridine derivatives are crucial for their application in synthesis and industry. The study of their reactions, such as the anionic rearrangement of 2-benzyloxy pyridine, highlights the potential for creating new chemical entities and elucidates the mechanisms underlying these transformations (Yang Jingyue, Dudley G., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate
Wang Xiu-jian (2009) discussed the synthesis of pyridin-a-ylmethyl 3,5-bis(pyridin-a-ylmethoxy)benzoate, which involves the reaction of 3,5-dihydroxybenzoic acid and a-chloromethyl pyridine. The study also explored the effects of reaction temperature and time on esterification and etherification (Wang Xiu-jian, 2009).
Synthesis and Green Metric Evaluation of Chloromethyl Pyridine
Rohidas Gilbile et al. (2017) described the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, highlighting the advantages of the modification in terms of reduced waste generation and green metrics assessment (Gilbile, Bhavani, & Vyas, 2017).
Structural Characterization and Vibrational Studies
Sami Soukrata et al. (2015) conducted a structural characterization of 2-amino-3-benzyloxy pyridinium perchlorate, revealing insights into its crystalline structure, hydrogen bonds, and van der Waals interactions in the two-dimensional network cohesion (Soukrata, Belhouchet, & Mhiri, 2015).
Catalysis and Chemical Reactions
O. Prakash et al. (2012) discussed the catalysis of transfer hydrogenation of ketones and oxidation of alcohols with newly designed rhodium(III) and iridium(III) complexes involving chloromethyl pyridines (Prakash, Singh, Mukherjee, & Singh, 2012).
Efficient Synthesis of Building Blocks for Pharmaceuticals
T. Verdelet et al. (2011) developed a practical and rapid preparation of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, serving as common building blocks for pharmaceuticals and agrochemicals (Verdelet, Mercey, Correa, Jean, & Renard, 2011).
Safety and Hazards
The safety data sheet for Benzyl chloride, a compound structurally similar to 3-(Benzyloxy)-2-(chloromethyl)pyridine, indicates that it is a combustible liquid, harmful if swallowed, and toxic if inhaled. It may cause skin irritation, serious eye damage, and may be toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-3-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVDUNLFCYMROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-(chloromethyl)pyridine | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488223.png)
![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2488225.png)



![N-(benzo[b]thiophen-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2488231.png)


![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)
![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2488237.png)



